[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers and the presence of chlorine and fluorine atoms, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the chlorine and fluorine atoms. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate has several scientific research applications:
Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, leading to changes in their activity and subsequent effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate
- [(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate
Uniqueness
The uniqueness of [(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
3108-83-6 |
---|---|
Molecular Formula |
C22H28ClFO3 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H28ClFO3/c1-4-19(26)27-18-8-7-15-16-6-5-13-11-14(25)9-10-21(13,3)22(16,23)17(24)12-20(15,18)2/h9-11,15-18H,4-8,12H2,1-3H3/t15-,16-,17-,18-,20-,21-,22-/m0/s1 |
InChI Key |
RFOAVWDSMLIUEY-OIELIUQCSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)F)C |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.